Fursultiamine
Overview
Description
Fursultiamine, also known as thiamine tetrahydrofurfuryl disulfide or TTFD, is a medication and vitamin used to treat thiamine deficiency . It is a disulfide derivative of thiamine and is similar in structure to allithiamine . It was synthesized in Japan in the 1960s from allithiamine for the purpose of developing forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency .
Synthesis Analysis
Fursultiamine was synthesized in Japan in the 1960s from allithiamine . The synthesis process was aimed at developing forms of thiamine with improved lipophilicity for treating vitamin B1 deficiency .Molecular Structure Analysis
The molecular formula of Fursultiamine is C17H26N4O3S2 . It has a molar mass of 398.54 g/mol . The structure is similar to allithiamine, which is also a thiamine derivative .Scientific Research Applications
Choroidal Neovascularization
Fursultiamine shows promising therapeutic effects in choroidal neovascularization, a major cause of blindness. It has been found to alleviate choroidal neovascularization by suppressing inflammation and metabolic reprogramming in the retinal pigment epithelium (RPE). In studies, fursultiamine significantly decreased vascular leakage and lesion size, and reduced the levels of inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α. It also enhanced mitochondrial respiration and attenuated hypoxia-induced aberrations, suggesting its potential as a treatment for neovascular age-related macular degeneration (Do et al., 2020).
Alzheimer's Disease
In the context of Alzheimer's disease, fursultiamine (a derivative of thiamine) has shown mild beneficial effects. In a 12-week open trial, patients with Alzheimer's disease demonstrated improvements not only in emotional or mental symptoms but also in intellectual function when administered fursultiamine. This suggests its potential as an alternative treatment to large doses of thiamine hydrochloride in Alzheimer patients (Mimori et al., 1996).
Pharmacokinetics of Thiamine Derivatives
Comparative pharmacokinetic analysis of thiamine and its phosphorylated metabolites in multivitamin preparations has shown that lipophilic thiamine derivatives like fursultiamine have clear benefits in the absorption of thiamine in healthy volunteers. This highlights its effectiveness in increasing bioavailability compared to naive thiamine (Park et al., 2016).
Gastrointestinal Peptide Levels
A study on the effects of fursultiamine on plasma gastrointestinal peptide levels in healthy volunteers showed that fursultiamine had no significant effect on plasma levels of peptides like CGRP, VIP, motilin, and substance P. This indicates that its pharmacological effects might differ from other compounds like pantethine in the context of gastrointestinal peptide changes (Suzuki et al., 2011).
Osteoarthritis
In the study of osteoarthritis, the combination of fursultiamine with glucosamine hydrochloride and chondroitin sulfate showed enhanced chondroprotective effects in an animal model. This combination significantly reducedthe severity of macroscopic and histologic lesions on the tibial plateau, suggesting that fursultiamine can enhance the therapeutic effect of common treatments for osteoarthritis. It was also associated with a reduction in the level of MMP-1, known to play a significant role in the pathophysiology of osteoarthritis lesions (Kobayashi et al., 2005).
Ototoxicity Prevention
Fursultiamine has been studied for its potential in preventing drug-induced ototoxicity. It was found to reduce damage to both inner and outer hair cells caused by cisplatin and kanamycin, two known ototoxic agents. The study demonstrated that fursultiamine could act as an antioxidant and anti-apoptotic agent against mitochondrial oxidative stress in cochlear hair cells, highlighting its protective effect against cisplatin- and aminoglycoside antibiotics-induced ototoxicity (Kim et al., 2021).
Beriberi Heart
A case study of a patient with beriberi heart showed rapid improvement in hemodynamics following the administration of fursultiamine. This suggests its effectiveness in treating cardiovascular symptoms related to thiamine deficiency, as evidenced by the decreased cardiac output and increased total peripheral resistance observed post-treatment (Oimatsu et al., 1991).
Detection in Pharmaceutical Samples
The development of a chemiluminescence method for the determination of fursultiamine, based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles, demonstrates the practical application of this compound in pharmaceutical analysis. This method provides a highly sensitive approach for determining fursultiamine in pharmaceutical samples (Duan-ping, 2012).
Safety And Hazards
Future Directions
Fursultiamine has shown potential in preventing drug-induced ototoxicity by reducing the accumulation of reactive oxygen species in mouse cochlea . This suggests that Fursultiamine could act as an antioxidant and anti-apoptotic agent against mitochondrial oxidative stress in cochlear hair cells . This is a promising direction for future research and application of Fursultiamine.
properties
IUPAC Name |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(E)-5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20)/b16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLXCMOFVBXEKD-FOWTUZBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCO)/SSCC2CCCO2)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10238-39-8 (hydrochloride), 2105-43-3 (mono-hydrochloride) | |
Record name | Fursultiamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fursultiamine | |
CAS RN |
804-30-8 | |
Record name | Fursultiamine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000804308 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fursultiamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08966 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fursultiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.234 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FURSULTIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J61265PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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